Lupanine(1+)

Description

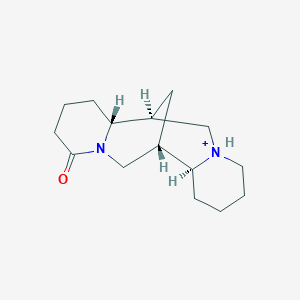

Structure

3D Structure

Properties

Molecular Formula |

C15H25N2O+ |

|---|---|

Molecular Weight |

249.37 g/mol |

IUPAC Name |

(1S,2R,9S,10S)-7-aza-15-azoniatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one |

InChI |

InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/p+1/t11-,12-,13-,14+/m0/s1 |

InChI Key |

JYIJIIVLEOETIQ-XDQVBPFNSA-O |

Isomeric SMILES |

C1CC[NH+]2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O |

Canonical SMILES |

C1CC[NH+]2CC3CC(C2C1)CN4C3CCCC4=O |

Origin of Product |

United States |

Biogenesis and Metabolic Pathways of Lupanine 1+

Precursor Utilization in Lupanine(1+) Biosynthesis

The journey to construct the intricate Lupanine(1+) molecule begins with fundamental building blocks derived from primary metabolism. Through a series of enzymatic reactions, these precursors are channeled into the specialized pathway of quinolizidine (B1214090) alkaloid biosynthesis.

L-Lysine as the Fundamental Precursor for Lupanine(1+)

The biosynthesis of Lupanine(1+) and other quinolizidine alkaloids is fundamentally rooted in the amino acid L-lysine. cdnsciencepub.comrsc.org Tracer experiments have unequivocally demonstrated that the carbon skeleton of these alkaloids originates from three molecules of L-lysine. cdnsciencepub.comrsc.org This amino acid serves as the initial substrate, providing the necessary carbon and nitrogen atoms that will ultimately form the characteristic four-ring structure of Lupanine(1+). The entire C5 chain of lysine (B10760008) is utilized in the formation of a C5 intermediate that serves as the building block for the alkaloid's structure. cdnsciencepub.com

Cadaverine (B124047) as an Intermediate in the Biosynthetic Cascade of Lupanine(1+)

The first committed step in the biosynthesis of Lupanine(1+) is the conversion of L-lysine to cadaverine. mdpi.comcdnsciencepub.com This diamine is formed through the decarboxylation of L-lysine and acts as a crucial intermediate. cdnsciencepub.comresearchgate.net Feeding studies with labeled cadaverine have confirmed its direct incorporation into the Lupanine(1+) molecule, solidifying its position within the biosynthetic pathway. cdnsciencepub.comthieme-connect.com Both nitrogen atoms present in the final tetracyclic structure of Lupanine(1+) are derived from cadaverine. rsc.org

Δ¹-Piperideine as a Key Intermediate in Quinolizidine Alkaloid Formation Leading to Lupanine(1+)

Following the formation of cadaverine, the next key intermediate is Δ¹-piperideine. mdpi.comcdnsciencepub.com This cyclic Schiff base is generated from cadaverine and serves as the immediate precursor for the construction of the quinolizidine ring system. cdnsciencepub.com Tracer experiments using labeled Δ¹-piperideine have shown its specific incorporation into Lupanine(1+). cdnsciencepub.com It is from this intermediate that the bicyclic and ultimately tetracyclic structures of quinolizidine alkaloids, including Lupanine(1+), are formed. mdpi.com

Enzymatic Transformations and Biosynthetic Regulation of Lupanine(1+)

The conversion of L-lysine into the complex structure of Lupanine(1+) is orchestrated by a series of specific enzymes. These biocatalysts ensure the efficient and regulated flow of metabolites through the pathway, leading to the accumulation of the final alkaloid product.

Role of Lysine Decarboxylase (LDC) in Initial Steps of Lupanine(1+) Pathway

The enzymatic journey from L-lysine to Lupanine(1+) is initiated by lysine decarboxylase (LDC). cdnsciencepub.comresearchgate.net This enzyme catalyzes the decarboxylation of L-lysine to produce cadaverine, the first dedicated step in the quinolizidine alkaloid biosynthetic pathway. mdpi.comrsc.org The activity of LDC is a critical regulatory point, and its expression levels often correlate with the rate of alkaloid biosynthesis. researchgate.net The gene encoding LDC has been identified and characterized in several lupin species, providing molecular insights into this pivotal enzymatic step. rsc.orgbiorxiv.org

Characterization of Other Key Enzymes in Lupanine(1+) Pathway (e.g., Cytochrome P450 Monooxygenases, Short-chain Dehydrogenase/Reductases)

The biosynthesis of Lupanine(1+) from its precursor, (-)-sparteine, involves a critical two-step enzymatic oxidation process. This conversion is catalyzed by two distinct types of enzymes: a cytochrome P450 monooxygenase and a short-chain dehydrogenase/reductase (SDR). researchgate.netresearchgate.net

Recent research in narrow-leafed lupin (Lupinus angustifolius) has identified a specific cytochrome P450 monooxygenase, designated CYP71D189, as the first enzyme in this sequence. researchgate.netresearchgate.net Cytochrome P450s are a large family of heme-containing enzymes that catalyze a wide variety of oxidative reactions in metabolic pathways. mdpi.com In the Lupanine(1+) pathway, CYP71D189 is responsible for the initial oxidation of (-)-sparteine. researchgate.netresearchgate.net The general mechanism of cytochrome P450 enzymes involves the activation of molecular oxygen to introduce one oxygen atom into the substrate. mdpi.com

Following the action of CYP71D189, a short-chain dehydrogenase/reductase, identified as SDR1, catalyzes the second oxidative step to yield (+)-lupanine. researchgate.netresearchgate.net SDRs constitute a large and diverse family of enzymes that typically catalyze NAD(P)(H)-dependent oxidation/reduction reactions. While the specific catalytic mechanism of SDR1 in the context of lupanine (B156748) biosynthesis is a subject of ongoing research, SDRs are known to be involved in various plant secondary metabolite pathways. uniprot.org The identification of both CYP71D189 and SDR1 has been a significant step in elucidating the molecular basis of Lupanine(1+) formation. researchgate.netresearchgate.net

| Enzyme Class | Specific Enzyme (from L. angustifolius) | Function in Lupanine(1+) Pathway |

| Cytochrome P450 Monooxygenase | CYP71D189 | Catalyzes the first oxidation step of (-)-sparteine. researchgate.netresearchgate.net |

| Short-chain Dehydrogenase/Reductase | SDR1 | Catalyzes the second oxidation step, converting the intermediate to (+)-lupanine. researchgate.netresearchgate.net |

Stereochemical Aspects of Lupanine(1+) Biosynthesis

The biosynthesis of the tetracyclic quinolizidine alkaloid skeleton of Lupanine(1+) is characterized by a high degree of stereochemical specificity. The prevailing hypothesis, supported by extensive tracer studies, is the "piperideine trimer model". acs.org This model posits that three C5 units, derived from L-lysine via cadaverine and its cyclized form, Δ¹-piperideine, condense to form the core structure. acs.orgcdnsciencepub.com

The stereochemistry of the final alkaloid is determined by the specific folding and cyclization of the intermediates. acs.org Isotopic labeling experiments have been crucial in unraveling these stereochemical details. For instance, studies using deuterium-labeled cadaverine have helped establish the prochirality and chirality of the biosynthetic steps. acs.orgrsc.org

Key stereochemical findings from precursor feeding studies in Lupinus species include:

The incorporation of (R)-(1-²H)cadaverine results in the retention of deuterium (B1214612) at specific positions (C6, C11, and C17) in the sparteine-like backbone, revealing the stereochemistry of hydrogen loss during the deamination steps. rsc.org

The C₂ᵥ symmetry of potential intermediates like glutardialdehyde has been ruled out based on the regiospecific incorporation of labeled Δ¹-piperideine. cdnsciencepub.com

The entire process from L-lysine to Lupanine(1+) involves a series of enzymatic reactions that precisely control the formation of the chiral centers in the final molecule, leading to the characteristic (+)-lupanine enantiomer in species like L. angustifolius. acs.orgrsc.org

These studies collectively demonstrate that the biosynthesis is not a random condensation but a highly regulated enzymatic process that dictates the absolute configuration of the Lupanine(1+) molecule. cdnsciencepub.comingentaconnect.com

Transport and Accumulation Dynamics of Lupanine(1+) in Plant Tissues

Intra-plant Translocation Mechanisms of Lupanine(1+) (e.g., Phloem and Xylem Transport)

Lupanine(1+), along with other quinolizidine alkaloids (QAs), is synthesized in specific plant organs and subsequently transported to other tissues for storage or defense. d-nb.infomdpi.com The primary mechanism for this long-distance movement is via the phloem. d-nb.infotandfonline.comfrontiersin.org

Evidence for phloem transport is substantial and comes from several lines of investigation:

Direct Analysis: Direct analysis of phloem sap collected from lupin plants has confirmed the presence of lupanine at significant concentrations. For example, in L. albus, phloem sap contained lupanine at a concentration of about 3.4 mM. d-nb.info

Grafting Experiments: Experiments involving grafting high-alkaloid shoots onto low-alkaloid roots (and vice versa) have shown that the alkaloid content of the plant is primarily determined by the shoot, where biosynthesis occurs, indicating transport from the shoot to other parts. frontiersin.org

Aphid Honeydew Analysis: QAs have been detected in the honeydew of aphids feeding on lupin plants, which directly tap into the phloem for nutrients. d-nb.info

In contrast, analysis of xylem sap has shown that QAs are generally absent or present in negligible amounts, indicating that xylem transport is not a significant route for Lupanine(1+) translocation. d-nb.info Once synthesized in the aerial green tissues, Lupanine(1+) is loaded into the phloem and distributed throughout the plant, including to the roots and, most notably, the developing seeds. d-nb.infobiorxiv.org It is estimated that approximately half of the QAs that accumulate in seeds are translocated from other tissues, while the other half may be synthesized in situ. frontiersin.org

Cellular and Subcellular Localization of Lupanine(1+) Biosynthesis and Storage

The biosynthesis and storage of Lupanine(1+) are spatially separated at both the tissue and subcellular levels, which is a common strategy for plants to manage toxic secondary metabolites. d-nb.infonih.gov

Biosynthesis Localization:

Tissue Level: The primary site of QA biosynthesis is the aerial green tissues of the plant. tandfonline.comfrontiersin.org Specifically, the enzymes responsible for the initial steps of the pathway, from lysine to lupanine, have been localized to the leaves. d-nb.infomdpi.com More recent and detailed studies using mass spectrometry imaging and tissue-specific RNA sequencing have pinpointed the leaf epidermis as a major site of biosynthesis. biorxiv.org Biosynthesis also occurs to a lesser extent in other green tissues like stems and pods. mdpi.com

Subcellular Level: Within the leaf cells, the biosynthesis of QAs is localized in the stroma of chloroplasts. d-nb.infotandfonline.com This compartment houses key enzymes of the pathway. d-nb.info

Storage Localization:

Tissue Level: While synthesized in the chloroplasts of epidermal and mesophyll cells, Lupanine(1+) is stored in various tissues throughout the plant. d-nb.infomdpi.com High concentrations are typically found in the epidermal and subepidermal cell layers of stems and leaves, which serves as a chemical barrier against herbivores. d-nb.infobiorxiv.org The seeds are the primary long-term storage sink, accumulating very high levels of alkaloids to protect them from predation and to serve as a nitrogen source during germination. mdpi.comtandfonline.com

Subcellular Level: At the subcellular level, Lupanine(1+) is sequestered within the vacuole. biorxiv.org This compartmentalization is a crucial detoxification mechanism, preventing the alkaloid from interfering with metabolic processes in the cytoplasm. nih.gov

| Process | Tissue Level Localization | Subcellular Localization |

| Biosynthesis | Primarily in the epidermis of leaves, stems, and pods. mdpi.combiorxiv.org | Stroma of chloroplasts. d-nb.infotandfonline.com |

| Storage | Epidermal/subepidermal cells of aerial parts; seeds are the main sink. d-nb.infomdpi.combiorxiv.org | Vacuole. biorxiv.org |

Environmental and Developmental Influences on Lupanine(1+) Accumulation

The concentration of Lupanine(1+) and other quinolizidine alkaloids in lupin plants is not static but is dynamically influenced by a range of environmental and developmental factors. tandfonline.comfrontiersin.orgnih.gov

Environmental Factors:

Temperature: Higher ambient temperatures have been shown to correlate with increased QA content in lupins. tandfonline.com An increase of 3°C in the mean temperature can lead to a 3% rise in QA content. tandfonline.com However, extreme temperatures (e.g., above 30°C) can negatively impact plant development, such as pod formation, thereby indirectly affecting alkaloid accumulation patterns. tandfonline.com

Light: As biosynthesis is linked to chloroplasts, it follows a light-regulated diurnal cycle. d-nb.infotandfonline.com Increased light intensity and duration can stimulate QA synthesis, leading to higher accumulation. tandfonline.comnih.gov

Drought Stress: Water availability can impact alkaloid production, although the effects can be complex and vary between species and cultivars. tandfonline.com

The interplay of these environmental factors can lead to significant year-to-year and location-based variability in the alkaloid content of lupin grains. frontiersin.orgoup.com

Developmental Factors: The accumulation of Lupanine(1+) changes significantly throughout the plant's life cycle. mdpi.comtandfonline.com

Germination: During germination, stored QAs in the cotyledons are metabolized and mobilized to protect the growing seedling. mdpi.com

Vegetative Growth: QA biosynthesis is active in young, developing leaves. frontiersin.org

Reproductive Stage: The most dramatic changes occur during seed and pod development. In L. angustifolius, the concentration of lupanine in the pods may peak around 30 days after anthesis (DAA) and then decline. tandfonline.com In contrast, the seeds continuously accumulate lupanine, reaching a maximum concentration around 55 DAA, which often coincides with the beginning of the seed drying phase. tandfonline.comoup.com After reaching this peak, the concentration in seeds may decrease by up to 50% as the plant fully matures. tandfonline.com This dynamic accumulation reflects the plant's strategy of allocating defensive compounds to its most valuable reproductive organs during their most vulnerable stages. oup.com

Chemodiversity and Structural Elucidation of Lupanine 1+ and Its Analogs

Structural Classification of Lupanine-Type Quinolizidine (B1214090) Alkaloids

Lupanine (B156748) and its derivatives belong to the quinolizidine alkaloid (QA) class of secondary metabolites, which are predominantly found in the Leguminosae family. frontiersin.orgwikipedia.org These alkaloids are characterized by a core structure containing at least one quinolizidine ring system. cabidigitallibrary.org Quinolizidine alkaloids are broadly categorized based on the number and arrangement of their cyclic structures. The main structural classes include bicyclic (e.g., lupinine), tricyclic (e.g., cytisine), and tetracyclic alkaloids. rsc.org

Lupanine-type alkaloids fall under the tetracyclic quinolizidine category, which is further divided into fused (matrine-type) and bridged (lupanine, anagyrine (B1206953), and sparteine-type) heterocycles. acs.orgnih.gov What distinguishes lupanine-type QAs from sparteine-type QAs is the presence of a carbonyl group at the C-2 position, which forms a lactam moiety with N-1 in ring A. acs.orgacs.org They also differ from matrine-type compounds, which have a bridged bisquinolizidine structure formed by a 6/6/6/6 diazatetracyclic system. acs.org Lupanine-type QAs are one of the most common classes, following matrine-type and lupinine-type alkaloids in terms of frequency of isolation. acs.orgnih.gov

Over 200 quinolizidine alkaloids are known, and they are classified into several structural types:

Lupinine (B175516) type: Bicyclic structures. wikipedia.org

Camoensine type: A small group of structurally related alkaloids. wikipedia.org

Sparteine (B1682161) type: Tetracyclic structures including sparteine and angustifoline. wikipedia.org

α-Pyridone type: Includes compounds like anagyrine and cytisine (B100878). wikipedia.org

Matrine (B1676216) type: Tetracyclic fused ring systems. wikipedia.org

Ormosanine type: Complex polycyclic structures. wikipedia.org

Common Substitution Patterns and Derivatization Positions in Lupanine(1+) Skeletal Structure

The lupanine skeleton, a tetracyclic bridged structure, allows for a variety of substitutions, leading to a wide range of natural analogs. acs.orgnih.gov The most common substitution positions are found on rings A and D. acs.orgnih.gov

In ring A, the preferred positions for substitution are C-3, C-4, and C-5. acs.orgnih.gov In ring D, the most frequently substituted positions are C-12, C-13, and C-15. acs.orgnih.gov

Common modifications to the lupanine framework include:

Hydroxylation: The introduction of hydroxyl (-OH) groups is a frequent modification. For instance, 5α-hydroxylupanine and 13α-hydroxylupanine are common derivatives. acs.orgnih.gov

Esterification: The hydroxyl groups can be further esterified with various acyl groups. researchgate.net Common esters include those formed with angelic acid, tiglic acid, cinnamic acid, and benzoic acid. acs.orgresearchgate.net

Dehydrogenation: The formation of double bonds is another common structural variation, leading to dehydrolupanines. acs.orgnih.gov Unsaturations are often found at the Δ⁵(⁶) or Δ⁷(¹⁷) positions. acs.orgnih.gov

N-oxidation: The nitrogen at the N-16 position is a common site for oxidation, forming N-oxide derivatives. acs.orgnih.gov

These modifications, along with further reactions like glycosylation, contribute to the vast chemodiversity of lupanine-type alkaloids. frontiersin.org

Identification and Characterization of Naturally Occurring Lupanine(1+) Derivatives and Stereoisomers

The structural diversity of lupanine-type alkaloids is further expanded by the existence of numerous naturally occurring derivatives and stereoisomers. These variations arise from different substitution patterns and stereochemical configurations.

Hydroxylated Lupanine(1+) Analogs (e.g., 13-Hydroxylupanine)

Hydroxylation is a key modification of the lupanine skeleton, with 13-hydroxylupanine (B1673957) being a prominent example. acs.orgnih.gov It is a major alkaloid in several Lupinus species, including Lupinus albus and Lupinus angustifolius. frontiersin.orgmdpi.com The presence and concentration of 13-hydroxylupanine can vary significantly between different species and even between different genotypes of the same species. mdpi.com For example, in Lupinus albus, 13-hydroxylupanine is one of the main alkaloids, alongside lupanine and albine. mdpi.com In some modern cultivars of L. albus, the levels of 13-hydroxylupanine are very low. nih.gov

The biosynthesis of 13-hydroxylupanine involves the hydroxylation of lupanine. uni-halle.de This hydroxylated derivative serves as a precursor for the formation of various ester alkaloids. researchgate.net Other hydroxylated analogs that have been identified include 3-hydroxylupanine and 17-hydroxylupanine. acs.orgcut.ac.cy

Table 1: Examples of Hydroxylated Lupanine(1+) Analogs

| Compound Name | Natural Source(s) | Reference(s) |

|---|---|---|

| 13-Hydroxylupanine | Lupinus albus, Lupinus angustifolius, Lupinus pubescens, Lupinus pusillus | frontiersin.orgmdpi.comnih.gov |

| 3-Hydroxylupanine | Lupinus argenteus | nih.gov |

| 5α-Hydroxylupanine | Lupinus species | acs.orgnih.gov |

Esterified Lupanine(1+) Analogs (e.g., 13-Tigloyloxylupanine)

Esterification of hydroxylated lupanine derivatives gives rise to another significant class of analogs. researchgate.net 13-Tigloyloxylupanine is a well-known example, formed by the esterification of 13-hydroxylupanine with tiglic acid. researchgate.net This process is catalyzed by a specific enzyme, tigloyl-CoA:13-hydroxylupanine O-tigloyltransferase. researchgate.net

Besides tiglic acid, other acyl groups such as angelic acid, benzoic acid, and cinnamic acid can be attached to the hydroxylupanine backbone. researchgate.net These esterified analogs are found in various Lupinus species. For instance, 13-tigloyloxylupanine is well-represented in landraces of Lupinus albus. mdpi.com

The presence of these esterified alkaloids contributes to the chemical profile and potential biological activities of the plant extracts. nih.gov

Table 2: Examples of Esterified Lupanine(1+) Analogs

| Compound Name | Precursor | Acyl Group | Natural Source(s) | Reference(s) |

|---|---|---|---|---|

| 13-Tigloyloxylupanine | 13-Hydroxylupanine | Tiglic acid | Lupinus albus | researchgate.netmdpi.com |

| 13-Angeloyloxylupanine | 13-Hydroxylupanine | Angelic acid | Lupinus albus | bund.de |

| 13-Benzoyloxylupanine | 13-Hydroxylupanine | Benzoic acid | Lupinus species | uni-halle.de |

| 13-cis-Cinnamoyloxylupanine | 13-Hydroxylupanine | cis-Cinnamic acid | Lupinus species | uni-halle.de |

Dehydrated Lupanine(1+) Analogs (e.g., 5,6-Dehydrolupanine)

Dehydrogenation of the lupanine structure results in the formation of dehydrated analogs. 5,6-Dehydrolupanine (B1195405) is a notable example of this class. cdnsciencepub.com It has been isolated from plants such as Thermopsis rhombifolia and Anagyrus foetida. cdnsciencepub.comnih.govscribd.com This compound is considered a "missing link" between anagyrine and lupanine, both of which are also found in T. rhombifolia. cdnsciencepub.com

The identification of 5,6-dehydrolupanine was confirmed through various analytical techniques, including mass spectrometry, which distinguished it from isomeric structures. cdnsciencepub.com Its hydrolytic instability suggests that special precautions are needed during extraction to prevent its degradation. cdnsciencepub.com Other dehydrated analogs include 11,12-dehydrolupanine, which has been reported in Lupinus argenteus. nih.gov

Table 3: Examples of Dehydrated Lupanine(1+) Analogs

| Compound Name | Natural Source(s) | Reference(s) |

|---|---|---|

| 5,6-Dehydrolupanine | Thermopsis rhombifolia, Anagyrus foetida, Thermopsis chinensis, Genista aucheri | cdnsciencepub.comnih.govscribd.comnih.gov |

Other Structural Variants and Rare Lupanine(1+) Analogs

Beyond the common modifications, a number of other structural variants and rare lupanine analogs contribute to the chemical diversity of this alkaloid family. These can arise from various biosynthetic modifications. nih.gov

Some examples of these less common variants include:

α-Isolupanine: A stereoisomer of lupanine, it has been identified in various Lupinus species. thieme-connect.com

17-Oxolupanine (B1663946): This analog features an additional carbonyl group at the C-17 position. nih.gov

Albine: A structurally related alkaloid found in significant amounts in Lupinus albus. mdpi.commdpi.com

Multiflorine: Another related alkaloid often found alongside lupanine and its derivatives in Lupinus species. frontiersin.orgmdpi.com

The identification and characterization of these rare analogs often require sophisticated analytical techniques to elucidate their precise structures and stereochemistry. Their discovery continues to expand our understanding of the biosynthetic pathways and chemical ecology of quinolizidine alkaloids. acs.orgnih.gov

Table 4: Examples of Other Lupanine(1+) Structural Variants

| Compound Name | Structural Feature | Natural Source(s) | Reference(s) |

|---|---|---|---|

| α-Isolupanine | Stereoisomer of lupanine | Lupinus species | thieme-connect.com |

| 17-Oxolupanine | Carbonyl group at C-17 | Lupinus species | nih.gov |

| Albine | Related tetracyclic structure | Lupinus albus | mdpi.commdpi.com |

Advanced Spectroscopic Methods for Structural Elucidation of Lupanine(1+) Derivatives (e.g., NMR, Mass Spectrometry)

The unambiguous structural determination of Lupanine(1+) and its diverse analogs relies heavily on the application of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov These methods provide detailed information on the molecular weight, elemental composition, and the intricate three-dimensional arrangement of atoms, which is crucial for distinguishing between closely related isomers (structural, positional, and stereo-) that are common among quinolizidine alkaloids. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of Lupanine(1+) derivatives through controlled fragmentation. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled to tandem MS (HPLC-MS/MS) are frequently employed for the separation and identification of complex alkaloid mixtures found in natural sources. researchgate.netulisboa.ptnih.govmdpi.com

The fragmentation pathways are highly dependent on the ionization method used, such as Electron Ionization (EI) or Fast Atom Bombardment (FAB), and the stereochemistry of the quinolizidine skeleton. nih.gov FAB mass spectrometry, for instance, has proven effective in differentiating positional isomers of sparteine lactams, including lupanine. nih.gov The fragmentation of the protonated molecule [M+H]⁺ of lupanine and its isomers typically involves the cleavage of two bonds within rings B and C of the sparteine skeleton. nih.gov The presence and relative abundance of characteristic fragment ions allow for the differentiation of these isomers. For example, the FAB mass spectra of lupanine (2-oxosparteine) and 17-oxosparteine (B1663948) can be distinguished by differences in the relative abundances of key fragment ions. nih.gov

Collision-Induced Dissociation (CID) tandem mass spectrometry provides further structural detail by inducing fragmentation of selected precursor ions, which helps in proposing and confirming fragmentation pathways. nih.govresearchgate.net Studies on cyano-substituted derivatives of lupanine and sparteine have demonstrated that accurate mass measurements and the correlation of ion abundances are essential for distinguishing between structural metamers. colab.wsnih.gov

Table 1: Relative Abundances of Characteristic Ions in the FAB Mass Spectra of Lupanine and an Isomer

| Compound | Ion [M+H]+ (a) | Ion [M+H-H₂O]+ (c) | Ion [C₉H₁₂NO+H]+• (d) |

|---|---|---|---|

| Lupanine (2-oxosparteine) | 100% | 15% | 15% |

| 17-Oxosparteine | 60% | 100% | 30% |

Data sourced from research on the FAB mass spectrometry of isomeric sparteine lactams. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H-NMR, ¹³C-NMR, and various two-dimensional (2D) techniques, is indispensable for the complete structural and stereochemical elucidation of Lupanine(1+) derivatives. mdpi.comcabidigitallibrary.org 2D-NMR experiments such as COSY (Correlation Spectroscopy) are vital for establishing the connectivity of protons and defining the identity of individual compounds within a mixture. mdpi.comresearchgate.net

The ¹H-NMR spectrum of lupanine exhibits several characteristic signals. Notably, the equatorial proton at the C-10 position (H-10eq) is significantly de-shielded and appears far downfield. nih.govmdpi.com This effect is attributed to the combination of the inductive effect from the adjacent nitrogen atom (N-1) and additional de-shielding from the proximate carbonyl group at C-2. nih.govmdpi.com This distinct signal often serves as a diagnostic peak for the lupanine skeleton. nih.govmdpi.com

Quantitative NMR (qNMR) has emerged as a valuable method for the simultaneous quantification of multiple quinolizidine alkaloids in extracts, overcoming the challenge of limited availability of commercial standards for every analog. nih.govresearchgate.net By identifying unique, non-overlapping peaks for each alkaloid, their respective concentrations can be accurately determined. nih.govmdpi.com Furthermore, specialized NMR techniques, such as using chiral shift reagents, have been developed to determine the enantiomeric purity of lupanine samples. researchgate.net

Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ) for Lupanine

| Atom | δ 13C [ppm] (MeOD) | δ 13C [ppm] (DMSO) | Atom | δ ¹H [ppm] (MeOD) | J [Hz] (MeOD) |

|---|---|---|---|---|---|

| C-2 | 177.0 | 174.5 | H-3a | 2.35 | - |

| C-3 | 33.7 | 32.6 | H-3b | 1.09 | - |

| C-4 | 20.3 | 19.2 | H-6 | 2.80 | - |

| C-5 | 28.1 | 26.7 | H-7ax | 2.01 | - |

| C-6 | 67.8 | 66.2 | H-10eq | 4.47 | ddd, 13.0, 4.0, 2.0 |

| C-7 | 35.0 | 33.5 | H-11ax | 2.87 | - |

| C-8 | 26.7 | 25.5 | H-17ax | 2.09 | - |

| C-9 | 35.7 | 34.3 | H-17eq | 2.28 | - |

| C-10 | 48.8 | 47.4 | - | - | - |

| C-11 | 55.3 | 53.6 | - | - | - |

| C-12 | 26.7 | 25.5 | - | - | - |

| C-13 | 21.4 | 20.3 | - | - | - |

| C-14 | 26.7 | 25.5 | - | - | - |

| C-15 | 37.8 | 36.4 | - | - | - |

| C-17 | 59.8 | 58.2 | - | - | - |

Data adapted from detailed NMR spectroscopic analysis of lupanine. researchgate.net

Table 3: Characteristic ¹H-NMR Peaks for Quantitation (qNMR) of Lupanine and Related Alkaloids

| Compound | Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|---|

| Lupanine | H-10eq | 4.49 | dt | 13.29, 2.3 |

| 13-OH-lupanine | - | 4.58 | d | - |

| Angustifoline | - | 4.66 | dt | 13.6, 2.1 |

| Multiflorine | - | 6.84 | d | 7.7 |

| Albine | - | 6.92 | d | 7.53 |

| Lupinine | - | - | dd | 10.45, 4.12 |

| 11,12-seco-12,13-didehydromultiflorine | - | 6.87 | d | 7.36 |

Data compiled from qNMR studies on Lupinus species alkaloids. nih.govmdpi.com

Advanced Methodologies for Analysis and Quantification of Lupanine 1+

Extraction and Sample Preparation Techniques for Lupanine(1+) from Complex Matrices

The initial and most critical step in the analysis of Lupanine(1+) is its effective extraction from complex samples such as lupin beans, wastewater from food processing, and biological fluids. uni-oldenburg.delcms.cz The choice of extraction technique significantly impacts the purity, recovery, and ultimately the accuracy of quantification.

Solid-Phase Extraction (SPE) Protocols for Lupanine(1+)

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and preconcentration of analytes from a liquid sample. researchgate.netthermofisher.com For Lupanine(1+) and other lupin alkaloids, SPE offers a selective and efficient method to isolate them from interfering compounds. uniroma1.itnih.gov

A common approach involves an acid-base extraction mechanism. uni-oldenburg.de The sample, often lupin flour, is first treated with an acidic solution to protonate the alkaloids, enhancing their solubility in the aqueous phase. uni-oldenburg.de After separating the aqueous extract, the solution is alkalinized to deprotonate the alkaloids, making them more amenable to extraction with an organic solvent. uni-oldenburg.de SPE cartridges, often containing diatomaceous earth, can be used to adsorb the alkaline aqueous solution, after which the alkaloids are eluted with an organic solvent like dichloromethane (B109758). uni-oldenburg.desci-hub.se This supported liquid-liquid extraction method helps to prevent the formation of emulsions that can complicate standard liquid-liquid extractions. uni-oldenburg.de

Recent advancements have focused on simplifying SPE protocols. A 3-step protocol involving load, wash, and elution steps has been developed using water-wettable sorbents like Oasis HLB. lcms.czwaters.com This simplified method has been shown to reduce processing time and solvent consumption while providing high analyte recoveries for a range of compounds, including those similar in nature to Lupanine(1+). lcms.czwaters.com

Table 1: Example of a Solid-Phase Extraction Protocol for Lupanine(1+)

| Step | Procedure | Purpose |

| Sample Pre-treatment | Acidification of the initial sample (e.g., lupin flour mixed with an acidic solution). | To protonate Lupanine(1+) and increase its aqueous solubility. |

| Alkalinization | The pH of the aqueous extract is adjusted to a basic level (e.g., pH 9.5-10). sci-hub.se | To convert Lupanine(1+) to its non-protonated, less polar form. |

| Loading | The alkalinized sample is loaded onto an SPE cartridge (e.g., Extrelut NT 20). sci-hub.se | The aqueous phase is adsorbed onto the solid support. |

| Elution | The cartridge is eluted with an organic solvent (e.g., dichloromethane). sci-hub.se | To selectively recover the non-polar Lupanine(1+) from the cartridge. |

| Evaporation & Reconstitution | The organic solvent is evaporated, and the residue is redissolved in a suitable solvent for analysis. sci-hub.se | To concentrate the analyte and prepare it for chromatographic analysis. |

Liquid-Liquid Extraction (LLE) Procedures for Lupanine(1+)

Liquid-Liquid Extraction (LLE) is a fundamental and widely practiced method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. libretexts.orgphenomenex.com For the extraction of Lupanine(1+), LLE is often employed following an acid-base treatment of the initial sample. uni-oldenburg.de

The general procedure involves making the aqueous extract containing the alkaloids alkaline, which converts Lupanine(1+) into its non-protonated, more organic-soluble form. uni-oldenburg.degoogle.com This solution is then vigorously mixed with an immiscible organic solvent. libretexts.org Lupanine(1+) partitions into the organic phase, which is then separated from the aqueous phase. google.com This process can be repeated several times to maximize the extraction efficiency. libretexts.org

The choice of organic solvent is critical for successful LLE. Solvents like diethyl ether and dichloromethane have been traditionally used. google.comgoogle.com However, studies have explored a range of solvents to optimize extraction efficiency. For instance, in one study, ethyl acetate (B1210297) was identified as a promising extractant for Lupanine(1+). researchgate.net The pH of the aqueous phase is another crucial parameter, with a highly alkaline pH (e.g., 10 to 13.5) favoring the extraction of Lupanine(1+) into the organic phase. google.com

Table 2: Comparison of Solvents for Liquid-Liquid Extraction of Lupanine(1+)

| Solvent | Extraction Efficiency/Recovery | Purity of Recovered Lupanine(1+) | Reference |

| Diethyl Ether | ~80% recovery | >98% after recrystallization | google.com |

| Ethyl Acetate | Higher extraction efficiency noted | 78% purity after nanofiltration and extraction | researchgate.netacs.org |

| Dichloromethane | Commonly used for elution after LLE | Not explicitly stated | sci-hub.se |

| Toluene | Investigated as an extraction solvent | Not explicitly stated | ulisboa.pt |

| Hexane | Investigated as an extraction solvent | Not explicitly stated | ulisboa.pt |

Innovative Extraction Strategies (e.g., Greener Solvents, Membrane Technologies, Molecularly Imprinted Polymers)

In recent years, there has been a significant push towards developing more sustainable and efficient extraction techniques, moving away from hazardous organic solvents and energy-intensive processes.

Greener Solvents: The use of "green solvents" is gaining traction as an environmentally friendly alternative to traditional organic solvents. chemmethod.commostwiedzy.pl These include bio-based solvents like ethanol, as well as neoteric solvents such as ionic liquids and deep eutectic solvents (DES). chemmethod.commdpi.com While the direct application of many of these novel green solvents specifically for Lupanine(1+) extraction is still an emerging area of research, the principles of green chemistry are influencing the selection of more benign conventional solvents, such as ethyl acetate, which is considered a greener alternative to chlorinated solvents. acs.org

Molecularly Imprinted Polymers (MIPs): Molecularly Imprinted Polymers (MIPs) are highly selective synthetic materials designed to bind a specific target molecule. researchgate.netmdpi.com In the context of Lupanine(1+) analysis, MIPs offer a cutting-edge approach for its purification. nih.govresearchgate.net A MIP is created by polymerizing functional monomers and a cross-linker in the presence of the target molecule (the template), in this case, Lupanine(1+). nih.gov After polymerization, the template is removed, leaving behind specific recognition sites that are complementary in shape, size, and functionality to the target analyte. mdpi.com

A recent study detailed the development of a MIP for Lupanine(1+) using itaconic acid as a functional monomer. acs.orgnih.gov This MIP was able to selectively bind Lupanine(1+) from an ethyl acetate extract of lupin bean wastewater, improving its purity from 78% to 88% with an 82% recovery rate. acs.orgnih.gov This demonstrates the high selectivity and potential of MIPs for the final purification step in a multi-stage extraction and purification process. acs.orgresearchgate.net

Chromatographic Separation Techniques for Lupanine(1+) and Related Alkaloids

Following extraction and sample clean-up, chromatographic techniques are employed to separate Lupanine(1+) from other co-extracted alkaloids and matrix components before its quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Lupanine(1+)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful analytical techniques for the separation and quantification of non-volatile and thermally labile compounds like Lupanine(1+). eag.comamericanpharmaceuticalreview.com These methods are often coupled with mass spectrometry (MS/MS) for highly sensitive and specific detection. uniroma1.itnih.govresearchgate.net

Several HPLC and UHPLC methods have been developed for the analysis of Lupanine(1+) and other lupin alkaloids. uniroma1.itnih.govnih.gov A typical HPLC method for Lupanine(1+) quantification uses a reverse-phase C18 column with an isocratic mobile phase consisting of acetonitrile (B52724) and a buffered aqueous solution at a high pH (e.g., 10.5). acs.org Detection is commonly performed using a UV detector. acs.org

UHPLC offers significant advantages over conventional HPLC, including faster analysis times and higher resolution, due to the use of columns with smaller particle sizes (<2 µm). eag.comsigmaaldrich.com A validated LC-MS/MS method for the simultaneous quantification of several quinolizidine (B1214090) alkaloids, including Lupanine(1+), in lupin beans and processed foods has been reported. nih.gov This method demonstrated good linearity, precision, and accuracy, with detection limits in the low mg/kg range. nih.gov Another study developed a rapid and reliable HPLC-MS/MS method for quantifying thirteen different alkaloids in lupins, highlighting the power of this technique for comprehensive alkaloid profiling. uniroma1.itnih.gov

Table 3: Example of HPLC and UHPLC-MS/MS Method Parameters for Lupanine(1+) Analysis

| Parameter | HPLC Method | UHPLC-MS/MS Method |

| Column | Kinetex EVO C18 (5 µm, 250 mm × 4.6 mm) acs.org | Not explicitly stated, but typically sub-2 µm particle size columns are used. researchgate.net |

| Mobile Phase | Isocratic: 15% Acetonitrile, 85% Na₂HPO₄ buffer (pH 10.5) acs.org | Gradient elution is common. |

| Flow Rate | 1 mL/min acs.org | Typically lower than HPLC. |

| Detection | UV at 220 nm acs.org | Tandem Mass Spectrometry (MS/MS) in positive electrospray ionization (ESI) mode. uniroma1.it |

| Analysis Time | 25 min acs.org | Separation can be achieved in as little as 10 minutes. uniroma1.it |

Gas Chromatography (GC) Applications for Lupanine(1+)

Gas Chromatography (GC) is another well-established technique for the separation and analysis of volatile and thermally stable compounds. For the analysis of Lupanine(1+) and other quinolizidine alkaloids, GC is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). sci-hub.seoiu.edu.sdscielo.br

GC methods generally provide good resolution for separating different alkaloids. sci-hub.se A typical GC-FID analysis involves a capillary column (e.g., DB-5) and a temperature-programmed oven to separate the compounds based on their boiling points and interactions with the stationary phase. sci-hub.se Quantification is often performed using an internal standard method. scielo.br

GC-MS provides the added advantage of mass spectral data, which aids in the confident identification of the separated alkaloids by comparing their fragmentation patterns to library spectra. oiu.edu.sdresearchgate.net While GC-based methods are effective, they can sometimes require derivatization to increase the volatility of the analytes and may involve more complex sample preparation compared to LC methods. nih.gov However, GC-FID remains a widely available and reliable technique for the quantitative determination of quinolizidine alkaloids. sci-hub.se

Mass Spectrometry (MS) Detection and Identification of Lupanine(1+)

Mass spectrometry stands as a cornerstone for the analysis of Lupanine(1+) and other quinolizidine alkaloids due to its high sensitivity and specificity. Various MS-based approaches are utilized, from single quadrupole to high-resolution systems, often coupled with chromatographic separation techniques for comprehensive analysis.

Single quadrupole and, more extensively, tandem mass spectrometry (MS/MS) are powerful tools for the detection and quantification of Lupanine(1+). In MS/MS, the precursor ion, which for Lupanine(1+) is the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 249, is selected and fragmented to produce characteristic product ions. researchgate.netnih.gov This process enhances selectivity and reduces matrix interference.

A common approach involves ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This method allows for the rapid and simultaneous quantification of multiple quinolizidine alkaloids, including lupanine (B156748). nih.govacs.org The optimized MS parameters are critical for achieving high sensitivity and accuracy. For instance, in one study, the precursor ion for lupanine was identified as m/z 249, which fragmented into product ions with m/z values of 136 and 149. nih.gov Another study utilizing Fast Atom Bombardment (FAB) mass spectrometry also identified the [M+H]⁺ ion at m/z 249 for lupanine. researchgate.net

The development of LC-MS/MS methods is crucial for the analysis of Lupanine(1+) in various matrices, including lupin seeds and processed foods. nih.gov These methods are validated for parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). For lupanine, the LOD has been reported to be as high as 1.300 μg/mL and the LOQ as 3.901 μg/mL in some applications. nih.gov

Table 1: UPLC-MS/MS Parameters for Lupanine(1+) Analysis nih.govacs.org

| Parameter | Value |

| Precursor Ion (m/z) | 249 |

| Product Ions (m/z) | 136, 149 |

| Limit of Detection (LOD) | 1.300 µg/mL |

| Limit of Quantification (LOQ) | 3.901 µg/mL |

| Linearity (R²) | >0.99 |

This table presents typical parameters for the analysis of Lupanine(1+) using UPLC-MS/MS. Actual values may vary depending on the specific instrumentation and method.

Collision-induced dissociation (CID) is a key technique in tandem mass spectrometry. Studies employing CID have helped to elucidate the fragmentation pathways of lupanine and its derivatives, aiding in their structural identification and differentiation from isomers. researchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of ions. This capability is invaluable for the unambiguous identification of Lupanine(1+) and for differentiating it from other compounds with the same nominal mass.

Techniques like high-resolution electron ionization mass spectrometry (HR-EI-MS) have been used to determine the molecular formula of related alkaloids. For example, the molecular formula of 3-β-hydroxylupanine was determined as C₁₅H₂₄N₂O₂ using HR-EI-MS. acs.org Similarly, Orbitrap mass spectrometry, a type of HRMS, has been utilized in the study of quinolizidine alkaloids. researchgate.net

The accurate mass data from HRMS is crucial for confirming the identity of Lupanine(1+) in complex samples and for the structural elucidation of new or unknown alkaloids.

Metabolomic approaches, which aim to comprehensively analyze the complete set of metabolites in a biological sample, are increasingly being applied to study quinolizidine alkaloids. These studies often rely on LC-MS/MS and GC-MS to generate detailed alkaloid profiles. nih.govmdpi.com

These profiles reveal the characteristic distribution of alkaloids, including Lupanine(1+), in different species and even in different parts of the same plant. nih.govnih.gov For example, lupanine is often the major alkaloid in Lupinus albus and Lupinus angustifolius. mdpi.comnih.gov In Lupinus albus, it is typically accompanied by 13α-hydroxylupanine and albine. mdpi.com

Metabolomic studies have shown that the quinolizidine alkaloid profile can vary significantly between different lupin species and even between different genotypes of the same species. researchgate.netmdpi.com This information is vital for plant breeding programs aiming to develop low-alkaloid lupin varieties for food and feed, as well as for understanding the biosynthesis of these compounds. nih.govnih.gov The development of targeted LC-MS/MS methods allows for the sensitive and reliable determination of a range of lupin alkaloids, with LOQs often in the low µg/kg range. nih.gov

High-Resolution Mass Spectrometry for Lupanine(1+) Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Lupanine(1+) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, including Lupanine(1+). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

A comprehensive set of NMR experiments, including 1D and 2D techniques, can lead to an unequivocal structural assignment of lupanine and its derivatives. acs.org For instance, the ¹H NMR spectrum of lupanine in deuterated chloroform (B151607) (CDCl₃) shows a characteristic doublet of a triplet for the H10eq proton at a chemical shift of approximately 4.49 ppm. nih.gov This specific signal, among others, can be used for the quantification of lupanine in mixtures using quantitative NMR (qNMR). nih.gov

Studies have also analyzed the NMR spectra of lupanine in different polar solvents like methanol-d₄ (MeOD) and dimethyl sulfoxide-d₆ (DMSO), providing data on solvent effects on the chemical shifts. researchgate.net This information is valuable for optimizing analytical methods and for understanding intermolecular interactions.

Table 2: Selected ¹H NMR Chemical Shifts for Lupanine nih.govulisboa.pt

| Proton | Chemical Shift (δ ppm) in CDCl₃ |

| H10eq | 4.49 (dt) |

This table highlights a key diagnostic signal for lupanine in ¹H NMR. The complete NMR spectrum provides a unique fingerprint for the molecule.

NMR spectroscopy, in conjunction with mass spectrometry, provides a robust toolkit for the comprehensive analysis of Lupanine(1+), from its detection and quantification to its detailed structural characterization. acs.orgulisboa.pt

Mechanistic Studies of Lupanine 1+ Biological Activity in Non Human Systems

Lupanine(1+) as a Plant Defense Mechanism Against Herbivory and Pest Infestation

Plants have evolved complex chemical defense systems to deter herbivores and resist pathogens. Lupanine(1+) is a key component of this defense strategy in lupins and other leguminous plants. ugent.beresearchgate.net The presence and concentration of Lupanine(1+) and related alkaloids are crucial in mediating interactions between the plant and its environment, particularly against insect pests. researchgate.netuni-halle.de

Lupanine(1+) acts as a potent anti-feedant, discouraging feeding by a variety of herbivores. nih.govwikipedia.org This deterrent effect is a crucial first line of defense for the plant. Studies have shown that Lupanine(1+) can inhibit food intake in phytophagous insects, a phenomenon known as antifeedance. nih.gov The mechanism of this antifeedant activity can involve several factors, including the direct interaction with taste receptors in insects, leading to aversive behavior. nih.gov

Research has demonstrated the effectiveness of Lupanine(1+) as a feeding deterrent against various pests. For instance, it has been shown to deter the feeding of terrestrial slugs such as Deroceras reticulatum, Arion distinctus, and A. lusitanicus. cabidigitallibrary.org The effective dose (ED50) for feeding deterrence was found to be between 1.5 and 2.0 mg/ml for Lupanine(1+). cabidigitallibrary.org Furthermore, Lupanine(1+) has been identified as a highly active alkaloid against both the green peach aphid (Myzus persicae) and the cowpea aphid (Aphis craccivora), causing significant mortality and reduced growth rates when included in artificial diets. researchgate.net In one study, Lupanine(1+) caused 100% mortality of green peach aphids at a concentration of 0.001%. researchgate.net The bitter taste and toxicity of quinolizidine (B1214090) alkaloids, including Lupanine(1+), are primary contributors to their antifeedant properties. researchgate.net

Table 1: Anti-feedant and Deterrent Effects of Lupanine(1+)

| Pest Species | Observed Effect | Effective Concentration/Dose | Source |

|---|---|---|---|

| Terrestrial Slugs (Deroceras reticulatum, Arion distinctus, A. lusitanicus) | Feeding Deterrence | ED50: 1.5 - 2.0 mg/ml | cabidigitallibrary.org |

| Green Peach Aphid (Myzus persicae) | High Mortality | 100% mortality at 0.001% | researchgate.net |

| Cowpea Aphid (Aphis craccivora) | High Mortality and Reduced Growth | More active than other tested alkaloids | researchgate.net |

| Horn Flies (Haematobia irritans) | Antifeedant Activity | Significant reduction in feeding | mdpi.com |

Studies on different lupin species have consistently shown a correlation between higher alkaloid content, with Lupanine(1+) often being a major component, and increased resistance to aphid infestation. uni-halle.deresearchgate.net For example, the resistance of the yellow lupin cultivar 'Teo' to aphids was strongly associated with the presence of specific alkaloids. researchgate.net While "sweet" lupin varieties with low alkaloid content are more palatable for human and animal consumption, they exhibit increased susceptibility to insect herbivores. researchgate.netuni-halle.de Beyond insects, Lupanine(1+) and extracts rich in this alkaloid have demonstrated inhibitory effects against various plant pathogenic fungi, contributing to the plant's disease resistance. scielo.org.mxcabidigitallibrary.org For instance, Lupanine(1+) has shown inhibitory activity against the mycelial growth of Sclerotium rolfsii and Alternaria solani. cabidigitallibrary.org

Anti-feedant Properties and Deterrent Effects of Lupanine(1+)

Antimicrobial Properties and Mechanisms of Action of Lupanine(1+)

In addition to its role in plant defense, Lupanine(1+) possesses inherent antimicrobial properties that have been investigated against a range of bacterial and fungal species. researchgate.netmdpi.comontosight.aiontosight.ai

Lupanine(1+), both as an isolated compound and as a major component of lupin alkaloid extracts, has demonstrated activity against several medically important bacterial strains. Alkaloid extracts from Lupinus albus, where Lupanine(1+) is a principal alkaloid, have shown significant inhibitory effects on clinical isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa. repec.orgmdpi.comresearchgate.net The activity is considered significant when the Minimum Inhibitory Concentration (MIC) is less than or equal to 100 µg/mL. mdpi.com

While extracts have shown broad activity, studies on purified Lupanine(1+) also support its antibacterial potential. For example, Lupanine(1+) has been reported to have bactericide-like activity against Staphylococcus aureus. scielo.org.mx Research on alkaloid extracts from Genista sandrasica and Lupinus angustifolius, which contain Lupanine(1+), also revealed significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and moderate to weak activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. researchgate.netacgpubs.org

Table 2: Antibacterial Activity of Lupanine(1+) and Lupanine-Containing Extracts

| Bacterial Strain | Source of Lupanine(1+) | Observed Activity | MIC (µg/mL) | Source |

|---|---|---|---|---|

| Klebsiella pneumoniae | Lupinus albus extract | Significant | ≤ 100 | mdpi.com |

| Pseudomonas aeruginosa | Lupinus albus extract | Significant to Moderate | ≤ 500 | mdpi.com |

| Staphylococcus aureus | Lupanine (B156748) | Bactericide-like | Not specified | scielo.org.mx |

| Staphylococcus aureus | Genista sandrasica extract | Significant | 62.5 | acgpubs.org |

| Escherichia coli | Genista sandrasica extract | Moderate | 125 | acgpubs.org |

Lupanine(1+) and alkaloid extracts containing it have demonstrated notable antifungal properties against various phytopathogenic fungi. researchgate.netscielo.org.mx Lupanine(1+) has been shown to inhibit the growth of Fusarium avenaceum, Fusarium solani, and Botrytis cinerea. scielo.org.mx In one study, Lupanine(1+) at a concentration of 5 mg/mL exhibited 89.5% growth inhibition against Sclerotium rolfsii. cabidigitallibrary.org However, its effectiveness can vary depending on the fungal species; for instance, the growth of Fusarium oxysporum was not significantly affected by Lupanine(1+) in the same study. cabidigitallibrary.org In contrast, a separate study reported that Lupanine(1+) did not inhibit the mycelial growth of Fusarium oxysporum. nih.gov

Extracts from Ulex europaeus, which contain Lupanine(1+), have also been shown to inhibit the growth of Botrytis cinerea. ku.ac.th These findings underscore the potential of Lupanine(1+) as a natural antifungal agent, although its spectrum of activity may be specific.

Table 3: Antifungal Activity of Lupanine(1+) and Lupanine-Containing Extracts

| Fungal Pathogen | Source of Lupanine(1+) | Observed Activity | Concentration | Source |

|---|---|---|---|---|

| Fusarium avenaceum | Lupanine | Growth inhibition | Not specified | scielo.org.mx |

| Fusarium solani | Lupanine | Growth inhibition | Not specified | scielo.org.mx |

| Botrytis cinerea | Lupanine | Growth inhibition | Not specified | scielo.org.mx |

| Sclerotium rolfsii | Lupanine | 89.5% growth inhibition | 5 mg/mL | cabidigitallibrary.org |

| Alternaria solani | Lupanine | 52% growth inhibition | 5 mg/mL | cabidigitallibrary.org |

| Fusarium oxysporum | Lupanine | No significant inhibition | 5 µg/µL | nih.gov |

The precise molecular mechanisms underlying the antimicrobial activity of Lupanine(1+) are still under investigation. However, several potential targets and pathways have been proposed. For quinolizidine alkaloids in general, their mode of action is often attributed to their ability to intercalate with DNA and inhibit DNA and RNA polymerases, thereby disrupting nucleic acid and protein synthesis. They can also interfere with membrane stability and function, leading to leakage of cellular components.

In the context of bacteria, it is suggested that these alkaloids may disrupt the bacterial cell membrane. researchgate.net For fungi, the inhibition of mycelial growth suggests interference with cell wall synthesis or other essential metabolic pathways. mdpi.comcabidigitallibrary.org The degradation of Lupanine(1+) by certain bacteria, such as Pseudomonas species, involves the enzyme lupanine hydroxylase, which initiates the breakdown of the alkaloid. nih.gov This indicates a specific enzymatic interaction that could potentially be a target for understanding resistance mechanisms or for developing novel antimicrobial strategies. The co-expression of lupanine hydroxylase with its cofactor pyrroloquinoline quinone (PQQ) from Klebsiella pneumoniae in Escherichia coli has been achieved, providing a system for further detailed mechanistic studies. researchgate.net

Lupanine(1+) Activity Against Fungal Pathogens (e.g., Fusarium species, Botrytis cinerea)

Allelopathic Effects of Lupanine(1+) in Plant-Plant Interactions

Allelopathy refers to the chemical inhibition of one plant by another, through the release of specialized metabolites into the environment. mdpi.com These interactions play a crucial role in shaping plant communities and can influence the success of invasive species. researchgate.net Quinolizidine alkaloids, including lupanine, are recognized for their allelopathic potential. researchgate.net

Table 1: Effect of Lupanine(1+) on Seed Germination

| Plant Species | Lupanine(1+) Concentration | Observed Effect |

|---|---|---|

| Lactuca sativa L. (Lettuce) | 6 mM (in alkaloid mixture) | 45% inhibition of germination researchgate.netnih.gov |

| Powdery Mildew (Erysiphe graminis f. sp. hordei) | 1-5 mmol/L (IC50) | Inhibition of conidia germination bioaustralis.com |

Plants can release chemical compounds into the soil through their roots, a process known as root exudation. mdpi.comnih.gov These exudates can influence the surrounding soil environment and interact with other plants and microorganisms. mdpi.comnih.gov Seedlings of Lupinus albus L., which are themselves unaffected by quinolizidine alkaloids, have been found to excrete lupanine from their roots into the surrounding medium. researchgate.netnih.gov This suggests that the release of lupanine is a mechanism through which lupins can exert allelopathic effects on neighboring plants. researchgate.net

The uptake of lupanine from the soil by other plants is a key aspect of its allelopathic action. nih.gov Lupanine is synthesized in the green mesophyll tissue of Lupinus polyphyllus and is then transported to the epidermal cells, where it accumulates. nih.gov The uptake of lupanine into these epidermal cells is an active process, occurring against a concentration gradient and is dependent on temperature. nih.govchemfaces.com This transport is likely facilitated by specific transport proteins. nih.govchemfaces.com The detection of quinolizidine alkaloids like lupanine in soil pore water, particularly after rainfall, indicates that leaching is an important pathway for their release into the soil environment. researchgate.net

Inhibition of Seed Germination by Lupanine(1+)

Cellular and Physiological Modulations by Lupanine(1+) in Model Organisms

Lupanine has been shown to modulate insulin (B600854) release and improve glucose homeostasis in both in vitro studies using insulin-secreting cells and in animal models of type 2 diabetes. mdpi.commdpi.comnih.gov In vitro, lupanine potentiates glucose-stimulated insulin secretion. mdpi.comnih.govresearchgate.net For instance, in the presence of 15 mmol/L glucose, 0.5 mmol/L lupanine significantly increased insulin secretion. mdpi.comnih.gov However, at lower glucose concentrations, lupanine did not stimulate insulin release. mdpi.comnih.gov This glucose-dependent action suggests a lower risk of inducing hypoglycemia. mdpi.comnih.gov Furthermore, lupanine has been found to increase the expression of the insulin gene (Ins-1). mdpi.comnih.govresearchgate.net

In animal models, specifically in streptozotocin-induced diabetic rats, oral administration of lupanine improved glycemic control during an oral glucose tolerance test. mdpi.comnih.gov This indicates that lupanine can enhance the body's ability to manage elevated blood glucose levels. mdpi.com

Table 2: Effects of Lupanine(1+) on Insulin Secretion and Glucose Homeostasis

| Model System | Lupanine(1+) Concentration | Glucose Concentration | Key Finding |

|---|---|---|---|

| INS-1E cells/mouse islets (in vitro) | 0.5 mmol/L | 15 mmol/L | Significantly elevated insulin secretion mdpi.comnih.gov |

| INS-1E cells/mouse islets (in vitro) | 0.5 mmol/L | Low glucose | No stimulation of insulin release mdpi.comnih.gov |

| Streptozotocin-diabetic rats (in vivo) | 20 mg/kg body weight | Oral glucose tolerance test | Improved glycemic control mdpi.comnih.gov |

The mechanism behind lupanine's effect on insulin secretion involves its interaction with ATP-dependent potassium (KATP) channels in pancreatic beta cells. mdpi.comresearchgate.netnih.gov Lupanine directly inhibits these channels in a dose-dependent manner. mdpi.comresearchgate.netnih.gov The inhibition of KATP channels leads to membrane depolarization of the beta cell. mdpi.comresearchgate.net This depolarization, in turn, increases the frequency of Ca²⁺ action potentials, which is a critical step in triggering insulin exocytosis. mdpi.comresearchgate.net

Even at a high concentration of 1 mmol/L or after prolonged exposure, the blockage of KATP channels by lupanine is incomplete. mdpi.comresearchgate.netnih.gov This partial and glucose-dependent action on KATP channels likely contributes to its profile as a positive modulator of insulin release without causing hypoglycemia. mdpi.comnih.gov

Information regarding the specific effects of Lupanine(1+) on red blood cell deformability and blood aggregation is not extensively detailed in the provided search results. Red blood cell deformability is a crucial property that allows red blood cells to pass through narrow capillaries and deliver oxygen effectively. mdpi.comnih.govnih.gov Reduced deformability can impair blood flow and is associated with various circulatory disorders. mdpi.comnih.gov While some alkaloids have been studied for their effects on platelet aggregation, specific data for lupanine is limited. researchgate.netmdpi.com For example, piperine (B192125) has been shown to inhibit platelet aggregation. researchgate.net Further research is needed to specifically elucidate the hemorheological activities of lupanine.

Ecological and Agricultural Implications of Lupanine 1+

Role of Lupanine(1+) in Plant Adaptation and Evolution in Lupinus Species

Lupanine(1+), along with other quinolizidine (B1214090) alkaloids (QAs), is a key component of the chemical defense system in Lupinus species. researchgate.netinteresjournals.org These alkaloids act as a defense mechanism against herbivores and pathogens, deterring feeding due to their bitter taste and toxicity. researchgate.netinteresjournals.orglibretexts.org The concentration and composition of these alkaloids, including lupanine (B156748), can vary depending on the geographical location, year, and soil characteristics, indicating an adaptive response to environmental pressures.

The synthesis of QAs primarily occurs in the green, aerial parts of the plant and they are then transported to other tissues, with the highest accumulation often found in the seeds. nih.gov This strategic allocation protects the plant's reproductive units, ensuring the survival and propagation of the species. The presence of lupanine and other alkaloids is a significant factor in the co-evolution of Lupinus species with their herbivores and pathogens.

Research has shown that wild lupin species generally contain high levels of alkaloids, which provides them with greater resistance to a variety of pests and diseases compared to "sweet" varieties bred for low alkaloid content. redalyc.org This highlights the evolutionary advantage of maintaining a robust chemical defense system in natural ecosystems.

Strategies for Managing Lupanine(1+) Content in Agricultural Lupins for Specific Applications

For agricultural purposes, particularly for human and animal consumption, high levels of lupanine(1+) and other QAs are undesirable due to their toxicity. nih.gov A key strategy for managing alkaloid content is through selective breeding programs aimed at developing "sweet" lupin varieties with low alkaloid levels, typically below the 0.02% threshold considered safe for consumption. mdpi.comlupinenverein.de

The development of low-alkaloid cultivars has been a major focus of lupin breeding since the discovery of natural mutants with reduced alkaloid content in the early 20th century. lupinenverein.debangladeshbiosafety.org These breeding programs often involve crossing high-alkaloid wild types with low-alkaloid domestic varieties and then selecting for progeny with the desired low-alkaloid trait. lmaleidykla.lt However, because the low-alkaloid trait is recessive, there is a risk of cross-pollination from high-alkaloid plants, necessitating careful seed management and quality control. lupinenverein.de

Another approach to managing lupanine(1+) content is through post-harvest processing. Methods such as soaking and cooking can leach out a significant portion of the water-soluble alkaloids, making the lupin products safer for consumption. ugent.be Additionally, industrial processes have been developed to remove and recover lupanine from wastewater generated during lupin processing, which not only detoxifies the water but also isolates a valuable chemical compound. ulisboa.ptnih.govacs.org

Table 1: Comparison of Alkaloid Management Strategies in Lupins

| Strategy | Description | Advantages | Disadvantages |

| Selective Breeding | Developing "sweet" varieties with genetically low alkaloid content. mdpi.comlupinenverein.de | Reduces the need for post-harvest processing; provides a safer product directly from the field. | Low-alkaloid trait is recessive and can be lost through cross-pollination; may reduce the plant's natural defense against pests. lupinenverein.de |

| Post-Harvest Processing | Leaching alkaloids from seeds through soaking and cooking. ugent.be | Effective in reducing alkaloid content in high-alkaloid varieties. | Can be time-consuming and may lead to the loss of some nutrients. |

| Industrial Detoxification | Removal and recovery of lupanine from processing wastewater. ulisboa.ptnih.gov | Detoxifies wastewater and allows for the recovery of lupanine as a valuable byproduct. | Requires specialized industrial infrastructure. |

Potential Applications of Lupanine(1+) in Agrochemicals (e.g., Bio-pesticides, Herbicides)

The inherent toxicity of lupanine(1+) and other quinolizidine alkaloids to various organisms presents opportunities for their use in agrochemicals. Research has indicated that these compounds have potential as bio-pesticides and herbicides.

Studies have shown that lupin alkaloids, including lupanine, exhibit insecticidal properties against a range of pests. nih.gov The bitter taste and toxic effects that deter herbivores in the field can be harnessed to create natural pest control agents. This offers a more environmentally friendly alternative to synthetic chemical pesticides.

Furthermore, research has explored the herbicide-like effects of lupin alkaloids. sidalc.net Lupanine, in particular, has been shown to have a significant antigermination effect on certain weed species. sidalc.net This suggests its potential for development as a bio-herbicide, which could help manage weed competition in agricultural fields.

The use of lupanine(1+) in agrochemicals is an area of ongoing research, with the potential to contribute to more sustainable agricultural practices.

Environmental Fate and Transport of Lupanine(1+) in Agricultural Ecosystems

The presence of lupanine(1+) in agricultural systems has environmental implications that extend beyond the lupin plant itself. As these alkaloids are water-soluble, they can be released into the environment through various pathways. tandfonline.com

When lupin crops are harvested, a significant portion of the plant biomass, including stems, leaves, and roots containing alkaloids, may be left in the field as green manure. tandfonline.com These alkaloids can then leach into the soil and potentially be transported to nearby water bodies. tandfonline.comnih.gov

Studies have detected alkaloids in soil, soil pore water, and drainage water from fields cultivated with lupins. nih.govresearchgate.net The concentration of these alkaloids can vary depending on factors such as soil type, pH, and rainfall. tandfonline.com For instance, lower soil pH has been associated with higher quinolizidine alkaloid content in L. angustifolius. tandfonline.com

The mobility of these compounds in the soil and their potential to contaminate surface water raises concerns about their impact on aquatic ecosystems and the quality of water used for irrigation or consumption. tandfonline.comresearchgate.net The half-life of alkaloids in natural water can range from 36 to 60 days, allowing for their persistence and potential transport to new areas. tandfonline.com

On the other hand, some microorganisms in the soil have been found to be capable of biodegrading lupanine. researchgate.netnih.govnih.gov For example, strains of Rhodococcus and Pseudomonas have shown the ability to break down lupanine, which could mitigate its accumulation in the environment. researchgate.netnih.gov

Synthetic Chemistry and Derivatization of Lupanine 1+

Total Synthesis Approaches to Lupanine(1+)

The total synthesis of complex lupin alkaloids, including the matrine-type alkaloids which share a tetracyclic core with lupanine (B156748), has been a subject of significant research. A notable strategy for constructing this intricate framework involves a bioinspired dearomative annulation. nih.gov This approach can assemble the entire carbon skeleton in a single step from simple, commercially available starting materials. nih.gov

One such synthesis of matrine-type alkaloids commences with the reaction of pyridine (B92270) and glutaryl chloride. nih.gov This key transformation joins two pyridine molecules with one molecule of glutaryl chloride to yield the complete tetracyclic core of the matrine (B1676216) alkaloids. nih.gov This intermediate can then serve as a precursor to various lupin alkaloids through subsequent modifications and isomerizations. nih.gov While this specific route targets matrine and its isomers, the underlying principle of a dearomative annulation to rapidly build the tetracyclic system represents a powerful and efficient strategy that could be adapted for the total synthesis of lupanine itself.

Semisynthetic Modifications of Lupanine(1+) for Novel Analog Generation

Lupanine serves as a versatile starting material for the semisynthesis of other alkaloids and the generation of novel derivatives with potentially enhanced biological activities. ntua.grjournal-of-agroalimentary.ro The modification of its tetracyclic structure, particularly at the A- and D-rings, has been explored to produce analogs with new properties. journal-of-agroalimentary.ro

A significant modification is the reduction of the lactam function in lupanine to generate sparteine (B1682161), a related quinolizidine (B1214090) alkaloid widely used as a chiral ligand in asymmetric synthesis. journal-of-agroalimentary.rorsc.org Beyond this conversion, targeted substitutions on the lupanine skeleton have been investigated. For instance, the introduction of chloro, bromo, or nitro groups onto the A-ring has been pursued to create derivatives with antiviral properties. journal-of-agroalimentary.ro

| Parent Compound | Modification/Reaction | Resulting Derivative | Reported Application/Activity |

|---|---|---|---|

| (-)-Lupanine | Reduction of C2-carbonyl | (-)-Sparteine | Chiral ligand in asymmetric synthesis |

| (-)-Lupanine | Substitution on A- and D-rings (e.g., with Br, Cl, NO₂) | Substituted Lupanine Analogs | Investigated for antiviral activity journal-of-agroalimentary.ro |

| (-)-Lupanine | Modification of A- and D-rings | (1R,5R)-9,11-dibromo-8-oxo-N-phenyl-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a] ntua.grmdpi.comdiazocine-3(4H)-carboxamide | Antiviral activity against influenza A (H1N1) journal-of-agroalimentary.ro |

Chemoenzymatic Synthesis of Lupanine(1+) Derivatives

Chemoenzymatic synthesis, which combines the selectivity of biological catalysts with the efficiency of chemical reactions, offers a powerful route to novel Lupanine(1+) derivatives. mdpi.comeco-vector.com The bioconversion of lupanine using whole-cell biocatalysts has been successfully demonstrated, yielding new and known derivatives through highly specific enzymatic transformations. ntua.grresearchgate.net This approach is particularly valuable for overcoming the challenges associated with the low reactivity of lupanine's stable functionalities towards traditional chemical methods. ntua.gr

Studies have shown that various microorganisms can metabolize lupanine and convert it into value-added products. For example, strains of Rhodococcus have been found to produce Lupanine N-oxide. ntua.grresearchgate.net More complex transformations have been observed with Pseudomonas putida, which can oxidize lupanine at the C-17 position to form 17-oxolupanine (B1663946) and other derivatives featuring open-ring structures. ntua.grresearchgate.net These novel structures, particularly those with a newly formed amide bond, are promising intermediates for creating new generations of sparteine analogs. ntua.gr

| Biocatalyst (Microorganism) | Substrate | Product(s) | Key Transformation | Conversion/Removal Rate |

|---|---|---|---|---|

| Rhodococcus ruber LPK111 | Lupanine | Lupanine N-oxide | N-oxidation | 66% removal researchgate.net |

| Rhodococcus sp. LPK311 | Lupanine | Lupanine N-oxide | N-oxidation | 71% removal researchgate.net |

| Pseudomonas putida LPK411 | Lupanine | 17-Oxolupanine, open-ring derivatives | Site-specific C-17 oxidation | 80% removal ntua.grresearchgate.net |

| Rhodococcus rhodochrous LPK211 | Lupanine | No end-products detected (mineralization) | Biodegradation | 81% removal researchgate.net |

Structure-Activity Relationship (SAR) Studies of Lupanine(1+) Analogs in Defined Biological Assays

Understanding the structure-activity relationship (SAR) of Lupanine(1+) analogs is crucial for designing new compounds with targeted pharmacological effects. The complex, stereochemically rich structure of lupanine provides a fertile ground for such investigations. acs.org Naturally occurring lupanine-type alkaloids exhibit a range of substitutions, primarily on the A-ring (positions C-3, C-4, C-5) and the D-ring (positions C-12, C-13, C-15). acs.org Common modifications include hydroxylation and esterification with moieties like angeloyl or tigloyl groups. acs.org

Recent studies have focused on creating semisynthetic derivatives to probe their SAR in specific biological assays, particularly for antiviral activity. journal-of-agroalimentary.ro A study investigating a series of lupanine and cytisine (B100878) derivatives against influenza A virus (subtype H1N1) and human parainfluenza virus 3 (hPIV3) yielded significant SAR insights. journal-of-agroalimentary.ro It was found that structural modifications, such as the introduction of bromine atoms and a phenyl-carboxamide group through the opening of the D-ring, could dramatically enhance antiviral potency. journal-of-agroalimentary.ro One derivative, (1R,5R)-9,11-dibromo-8-oxo-N-phenyl-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a] ntua.grmdpi.comdiazocine-3(4H)-carboxamide, demonstrated antiviral activity against H1N1 comparable to the reference drug ribavirin. journal-of-agroalimentary.ro This highlights that significant structural alteration of the lupanine core can lead to potent bioactivity.

| Compound | Key Structural Features | Target Virus | Activity (pIC₅₀) |

|---|---|---|---|

| (-)-Lupanine | Unmodified tetracyclic core | AH1N1 | Inactive |

| (1R,5R)-9,11-dibromo-8-oxo-N-phenyl-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a] ntua.grmdpi.comdiazocine-3(4H)-carboxamide | Dibromo-substitution on A-ring, opened D-ring with N-phenyl-carboxamide | AH1N1 | 4.52 journal-of-agroalimentary.ro |

| Ribavirin (Reference) | Triazole nucleoside analog | AH1N1 | 4.51 journal-of-agroalimentary.ro |

Biotechnological and Industrial Research Applications of Lupanine 1+

Bioremediation and Detoxification Strategies for Lupanine(1+) in By-product Streams

The industrial processing of lupin beans to make them edible for human consumption requires a debittering process, which involves extensive washing with water. nih.govulisboa.pt This procedure generates large volumes of wastewater heavily laden with Lupanine(1+), which is toxic. nih.gov This presents an environmental challenge and necessitates detoxification of these by-product streams before discharge or reuse.

Detailed Research Findings: Several strategies are being investigated for the removal of lupanine (B156748) from these industrial effluents. Physical and chemical methods like nanofiltration have proven effective. The NF270 membrane, for instance, has shown a rejection rate for lupanine of 99.5%, allowing for the reclamation of approximately 80% of the wastewater for in-situ recycling. researchgate.netrsc.org Adsorption using resins is another viable method. Amberlite XAD-16 has been identified as a promising adsorbent for purifying lupanine from the wastewater retentate obtained after nanofiltration. researchgate.netrsc.org